N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group, a methylbenzyl group, and a dihydropyridine ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the dichlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a suitable dichlorophenyl halide reacts with a nucleophile.
Attachment of the methylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dihydropyridine ring is alkylated with a methylbenzyl halide in the presence of a Lewis acid catalyst.
Formation of the hydrazinecarboxamide moiety: This involves the reaction of the intermediate compound with hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(1-benzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide: Similar structure but lacks the methyl group on the benzyl ring.
N-(3,4-dichlorophenyl)-2-(1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide: Similar structure but has a methoxy group instead of a methyl group.
Uniqueness
N-(3,4-dichlorophenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is unique due to the presence of both the dichlorophenyl and methylbenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-13-2-4-14(5-3-13)11-27-12-15(6-9-19(27)28)20(29)25-26-21(30)24-16-7-8-17(22)18(23)10-16/h2-10,12H,11H2,1H3,(H,25,29)(H2,24,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAFXWYMZITLEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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